molecular formula C9H10ClNO3 B2606139 5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride CAS No. 2418704-81-9

5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride

Cat. No. B2606139
CAS RN: 2418704-81-9
M. Wt: 215.63
InChI Key: XLTSGXMXKZTJOJ-UHFFFAOYSA-N
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Description

“5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C bond formations . The specific reactions that “5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through experimental methods. For a similar compound, 5-Methylpyridine-3-carboxylic acid, the melting point is reported to be between 207-215°C .

Scientific Research Applications

Synthesis and Potential Anticancer Agents

The study by Temple et al. (1983) explores the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from compounds related to 5-acetyl-6-methylpyridine-3-carboxylic acid; hydrochloride. The compounds exhibited effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating potential as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Ligand Synthesis for Lanthanide(III) Complexation

Charbonnière, Weibel, and Ziessel (2001) describe the synthesis of tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from a building block closely related to 5-acetyl-6-methylpyridine-3-carboxylic acid. These ligands are well-suited for complexation with lanthanide(III) cations, which could have applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).

Metal Ion Binding and Toxicity Studies

Saladini, Menabue, and Ferrari (2002) investigated the binding ability of sialic acid, structurally related to 5-acetyl-6-methylpyridine-3-carboxylic acid, towards biological and toxic metal ions. Their findings provide insights into the solution-state chemistry of N-acetyl neuraminic acid in the presence of bivalent metal ions, potentially informing the mechanism of toxicity and therapeutic strategies (Saladini, Menabue, & Ferrari, 2002).

Synthesis of Pipecolic Acid Derivatives

Purkayastha et al. (2010) demonstrated a reaction sequence leading to the synthesis of pipecolic acid derivatives, showcasing the vinylfluoro group as an acetonyl cation equivalent. This research highlights innovative synthetic routes that could be applied in pharmaceutical chemistry and drug design (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Amino Group Blocking Studies

Dixon and Perham (1968) investigated the reversible blocking of amino groups with citraconic anhydride, a technique that could be applied in protein and peptide chemistry for protecting amino groups during synthesis or modification processes (Dixon & Perham, 1968).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For a similar compound, 5-Methylpyridine-3-carboxylic acid, it is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

properties

IUPAC Name

5-acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c1-5-8(6(2)11)3-7(4-10-5)9(12)13;/h3-4H,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNOGWMXQNLTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-methylpyridine-3-carboxylic acid hydrochloride

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